molecular formula C13H14F3N3 B2526080 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1014019-33-0

1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B2526080
CAS No.: 1014019-33-0
M. Wt: 269.271
InChI Key: UVRWRQDSRLDHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a pyrazole core substituted with:

  • A 5-methyl group (steric and electronic modulation).
  • A 3-(trifluoromethyl)phenyl group at position 1 (enhanced lipophilicity and electron-withdrawing effects).
  • An ethan-1-amine group at position 4 (hydrogen-bonding capability).

Properties

IUPAC Name

1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c1-8(17)12-7-18-19(9(12)2)11-5-3-4-10(6-11)13(14,15)16/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRWRQDSRLDHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Electrophilic Quenching

This method leverages directed ortho-metalation (DoM) to introduce functional groups at the pyrazole’s 4-position.

Procedure :

  • Core synthesis : 1-[3-(Trifluoromethyl)phenyl]-5-methyl-1H-pyrazole is prepared via cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 3-(trifluoromethyl)phenylhydrazine.
  • Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a lithiated intermediate at the 4-position.
  • Electrophilic quenching : Reaction with acrylonitrile followed by hydrogenation (H₂, Pd/C) yields the ethan-1-amine moiety.

Optimization Insights :

  • Flow reactor lithiation improves yield (78–85%) compared to batch processing.
  • Trifluoromethyl group stability requires strict temperature control (<-70°C) during metalation.
Step Reagents/Conditions Yield Source
Pyrazole core synthesis 3-(Trifluoromethyl)phenylhydrazine, EtOH, 85°C, 12 h 62%
Lithiation LDA, THF, -78°C 89%
Acrylonitrile addition Acrylonitrile, THF, -78°C to RT 73%
Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH 95%

Bromination Followed by Buchwald–Hartwig Amination

This two-step sequence introduces the amine via palladium-catalyzed coupling.

Procedure :

  • Bromination : N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C installs bromine at the 4-position.
  • Amination : Buchwald–Hartwig coupling with tert-butyl carbamate and subsequent deprotection yields the primary amine.

Key Considerations :

  • Electron-deficient pyrazoles require bulky ligands (XPhos) for effective coupling.
  • Trifluoromethyl groups necessitate mild deprotection conditions (HCl/dioxane) to prevent defluorination.
Step Reagents/Conditions Yield Source
Bromination NBS, DCM, 0°C, 2 h 88%
Buchwald–Hartwig Pd₂(dba)₃, XPhos, t-BuONa, toluene, 110°C 65%
Deprotection 4M HCl/dioxane, RT, 1 h 92%

Reductive Amination of 4-Acetyl Intermediate

Optimization and Challenges

Regioselectivity Control

  • Steric vs. electronic effects : Bulkier 3-(trifluoromethyl)phenyl groups favor 1,4,5-substitution (82:18 regioselectivity).
  • Solvent polarity : Dimethylformamide (DMF) improves cyclocondensation regioselectivity by 12% versus ethanol.

Functional Group Compatibility

  • Trifluoromethyl stability : Avoid strong bases (e.g., NaOH) to prevent C-F bond cleavage.
  • Amine protection : Boc groups preferred over benzyl due to easier deprotection under mild conditions.

Chemical Reactions Analysis

1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Presumed to be C₁₃H₁₄F₃N₃ (based on structural analogs).
  • Functional Impact : The trifluoromethyl group increases metabolic stability and binding affinity in biological systems, while the ethanamine moiety facilitates interactions with target proteins.

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Applications
1-{5-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazol-4-yl}Ethan-1-amine C₁₃H₁₄F₃N₃ (presumed) - 3-(Trifluoromethyl)phenyl (position 1)
- Ethanamine (position 4)
High lipophilicity; potential CNS activity due to amine group .
1-[5-Methyl-1-(Pyridin-2-yl)-1H-Pyrazol-4-yl]Ethan-1-amine C₁₂H₁₄N₄ Pyridin-2-yl (position 1) Enhanced solubility via pyridine nitrogen; reduced lipophilicity compared to trifluoromethyl.
5-Methyl-1-{[3-(Trifluoromethyl)Phenyl]Methyl}-1H-Pyrazol-3-amine C₁₁H₁₂F₃N₃ Benzyl-3-CF₃ (position 1)
- Amine at position 3
Flexible benzyl linker; potential for improved pharmacokinetics .
1-(tert-Butyl)-3-[4-(Trifluoromethoxy)Phenyl]-1H-Pyrazol-5-amine C₁₄H₁₆F₃N₃O tert-Butyl (position 1)
- Trifluoromethoxy (position 3)
Bulky tert-butyl group reduces metabolic clearance; trifluoromethoxy enhances polarity .
1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-amine C₅H₆F₃N₃ Trifluoromethyl (position 5) Compact structure; limited aromatic interactions but high thermal stability .

Electronic and Steric Effects

  • Trifluoromethyl vs.
  • Substituent Position : The ethanamine at position 4 (target compound) vs. position 3 () impacts hydrogen-bonding directionality in molecular recognition.

Pharmacological Implications

  • GLUT1 Inhibitors: Analogs like 7-Fluoro-N4-{5-methyl-1-[3-(trifluoromethoxy)benzyl]-3-CF₃-1H-pyrazol-4-yl}quinoline-2,4-dicarboxamide () demonstrate that trifluoromethyl-substituted pyrazoles are critical for target selectivity. The target compound’s ethanamine group may enhance blood-brain barrier penetration.

Physical and Chemical Properties

  • Boiling Point/Density : Related compounds (e.g., 2-[3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Ethan-1-amine ) exhibit predicted boiling points of 260.3°C and densities of 1.367 g/cm³ .
  • pKa : The amine group in the target compound likely has a pKa of ~11.13 (similar to ), enabling protonation at physiological pH.

Biological Activity

The compound 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H12F3N3\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_3

This structure features a pyrazole ring substituted with a trifluoromethylphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate strong bactericidal effects and low toxicity to human cells, which is critical for therapeutic applications .

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial
Related Pyrazole Derivative2Effective against S. aureus

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound, OSU-03012, demonstrated the ability to reduce AKT phosphorylation in thyroid cancer cells, suggesting a mechanism involving the modulation of signaling pathways related to cell growth and survival .

Case Study: OSU-03012

  • Cell Lines Tested : Human thyroid cancer cell lines.
  • Mechanism : Inhibition of PDK1 and subsequent reduction in AKT activity.
  • Outcome : Significant reduction in cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling and metabolism. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, which is crucial for cellular uptake.

Potential Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer proliferation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Modulation of Apoptosis : Inducing apoptosis in cancer cells through various signaling pathways.

Q & A

Q. How can computational modeling predict off-target effects or metabolic pathways?

  • Methodology :
  • Docking Studies (AutoDock Vina) : Screen against the human proteome to identify potential off-targets .
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., N-dealkylation of the ethanamine chain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.